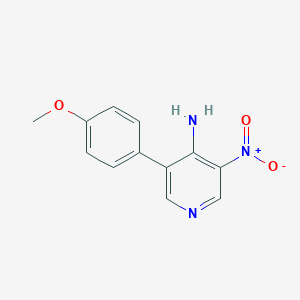
(2-Bromo-5-chloro-pyridin-3-yl)-(4-methoxy-benzyl)-amine
Übersicht
Beschreibung
(2-Bromo-5-chloro-pyridin-3-yl)-(4-methoxy-benzyl)-amine is an organic compound that belongs to the class of substituted pyridines This compound is characterized by the presence of a bromine atom at the second position, a chlorine atom at the fifth position on the pyridine ring, and a 4-methoxy-benzylamine group attached to the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-5-chloro-pyridin-3-yl)-(4-methoxy-benzyl)-amine typically involves multi-step organic reactions. One common method includes:
Halogenation: Starting with pyridine, bromination and chlorination are carried out to introduce bromine and chlorine atoms at the desired positions.
Nucleophilic Substitution: The halogenated pyridine undergoes nucleophilic substitution with 4-methoxy-benzylamine under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and stringent control of reaction parameters to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The compound can undergo further substitution reactions, particularly at the positions adjacent to the nitrogen atom in the pyridine ring.
Oxidation and Reduction: The methoxy group and the amine group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of various substituted derivatives depending on the nature of the substituent.
Oxidation: Conversion of the methoxy group to a hydroxyl group or further to a carbonyl group.
Reduction: Reduction of the nitro group (if present) to an amine group.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine:
- Potential applications in drug discovery and development due to its structural similarity to bioactive molecules.
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- May serve as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2-Bromo-5-chloro-pyridin-3-yl)-(4-methoxy-benzyl)-amine is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of halogen atoms and the methoxy-benzylamine group may enhance its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
- (2-Bromo-5-chloro-pyridin-3-yl)-amine
- (2-Bromo-5-chloro-pyridin-3-yl)-(4-methoxy-phenyl)-amine
- (2-Bromo-5-chloro-pyridin-3-yl)-(4-hydroxy-benzyl)-amine
Uniqueness:
- The combination of bromine, chlorine, and methoxy-benzylamine groups in (2-Bromo-5-chloro-pyridin-3-yl)-(4-methoxy-benzyl)-amine provides unique chemical properties, such as enhanced reactivity and potential biological activity.
- Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in research and industry.
Eigenschaften
IUPAC Name |
2-bromo-5-chloro-N-[(4-methoxyphenyl)methyl]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrClN2O/c1-18-11-4-2-9(3-5-11)7-16-12-6-10(15)8-17-13(12)14/h2-6,8,16H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEPJABUJZHFHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(N=CC(=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
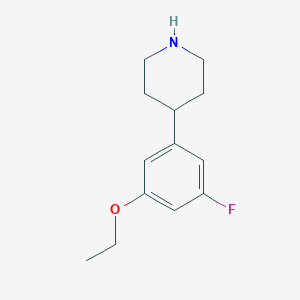
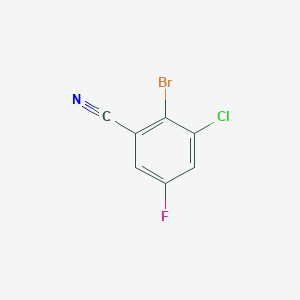

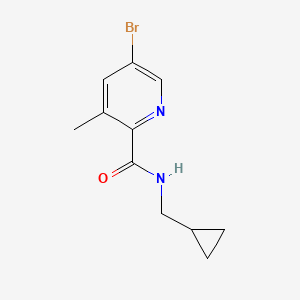
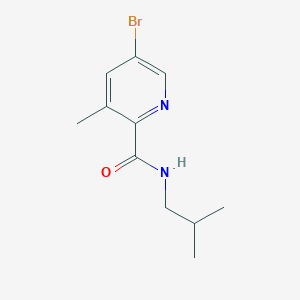
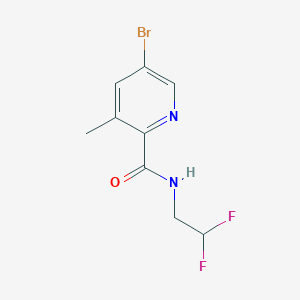
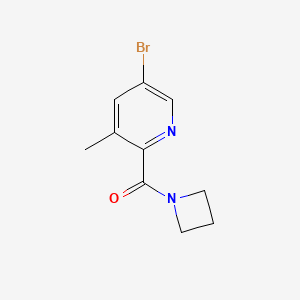
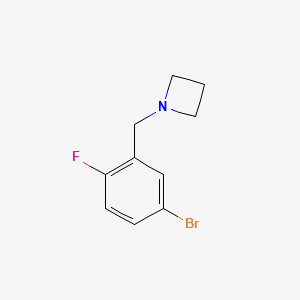
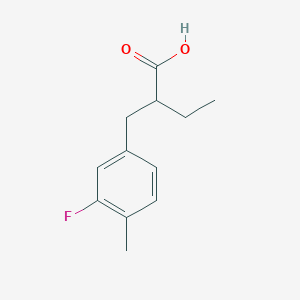

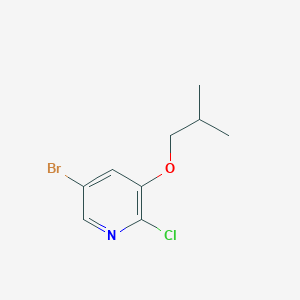

![4',6-Difluoro-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B8169558.png)
